molecular formula C18H20Cl2N4O2 B2380170 2-(2,4-DICHLOROPHENOXY)-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE CAS No. 1797214-60-8

2-(2,4-DICHLOROPHENOXY)-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE

Cat. No.: B2380170
CAS No.: 1797214-60-8
M. Wt: 395.28
InChI Key: MZPRIBCIYOGXOY-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]acetamide is a synthetic organic compound offered for investigative and non-clinical research applications. This molecule is of significant interest in medicinal chemistry, particularly in the design and development of novel pharmacologically active agents. Its structure incorporates a 2,4-dichlorophenoxyacetamide moiety, a feature present in certain herbicide compounds like 2,4-D, which functions as a synthetic auxin in plants . More notably for biomedical research, this acetamide group is a key pharmacophore in several central nervous system (CNS) active drugs and investigational compounds, where it is often critical for anticonvulsant activity . The molecular architecture is completed by a 4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine group. The pyrrolidine heterocycle is a privileged structure in drug discovery, frequently employed to optimize properties like solubility and target binding . The pyrimidine ring system is a common scaffold in many FDA-approved therapeutics and research compounds, contributing to interactions with a variety of enzymatic targets. The integration of these distinct subunits suggests this compound has potential as a candidate for probing structure-activity relationships (SAR) in the development of new therapeutic agents . Researchers exploring new chemical entities for neurological disorders may find this compound valuable. Its hybrid structure, combining an acetamide linker with nitrogen-containing heterocycles (pyrimidine and pyrrolidine), aligns with modern strategies in anticonvulsant discovery, where such features are known to contribute to efficacy in preclinical models such as the maximal electroshock (MES) and 6 Hz tests . This product is intended for research use only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O2/c1-11-17(12(2)22-18(21-11)24-7-3-4-8-24)23-16(25)10-26-15-6-5-13(19)9-14(15)20/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPRIBCIYOGXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENOXY)-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: This step involves the chlorination of phenol to form 2,4-dichlorophenol, followed by its reaction with an appropriate reagent to form the dichlorophenoxy intermediate.

    Synthesis of the Pyrrolidinylpyrimidinyl Intermediate:

    Coupling Reaction: The final step involves the coupling of the dichlorophenoxy intermediate with the pyrrolidinylpyrimidinyl intermediate under suitable reaction conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENOXY)-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine or phenoxy moieties.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.

    Substitution: The dichlorophenoxy group may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

    Substitution: Nucleophiles such as amines or thiols may be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

2-(2,4-DICHLOROPHENOXY)-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a tool in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE would depend on its specific biological or chemical activity. This may involve interaction with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways or processes.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its hybrid structure:

  • 2,4-Dichlorophenoxy Group: A lipophilic, electron-withdrawing substituent common in herbicides.
  • Acetamide Linker: Bridges the pyrimidine and phenoxy groups, modulating solubility and bioavailability.

Comparative Analysis of Structural Analogs

The following table summarizes critical differences between the target compound and related acetamide derivatives:

Compound Name Core Structure Key Substituents/R-Groups Biological Activity/Notes Reference
Target Compound Pyrimidinyl acetamide 2,4-Dichlorophenoxy, pyrrolidinyl, dimethyl Potential agrochemical/pharmaceutical agent
Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) Pyridinyl acetamide 2,4-Dichlorophenoxy, 4-methylpyridin-2-yl Synthetic auxin agonist; moderate herbicidal activity
DICA (2-(2,4-dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide) Mercapto-ethyl acetamide 2,4-Dichlorophenoxy, thiol group Apoptosis inducer; studied in caspase activation
N-[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide Pyrimidinyl acetamide 4-Fluorophenyl, pyrrolidinyl, dimethyl Structural analog; fluorophenyl enhances lipophilicity
WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) Triazolyl acetamide 4-Chloro-2-methylphenoxy, triazole Auxin signaling modulator; lower stability

Research Findings and Functional Insights

  • Agrochemical Potential: The target compound’s 2,4-dichlorophenoxy group aligns with herbicidal activity seen in 2,4-D, but the acetamide linkage and pyrimidine core may reduce phytotoxicity while improving systemic transport .
  • Receptor Binding : The pyrrolidinyl and dimethyl groups on the pyrimidine ring likely enhance interactions with auxin receptors compared to pyridinyl or triazolyl analogs (e.g., compound 533, WH7) due to improved steric and electronic complementarity .
  • Metabolic Stability : Compared to DICA’s thiol group, the target compound’s pyrrolidinyl-pyrimidine scaffold may confer resistance to enzymatic degradation, extending half-life .

Critical Discussion of Divergent Evidence

  • (SHELX software) : While unrelated to the compound’s chemistry, this highlights the importance of crystallographic data for structural validation, which is absent in the provided evidence .
  • and : Discuss structural analysis principles but lack direct data on the target compound. These underscore the need for X-ray or NMR studies to confirm intramolecular interactions .
  • and : Describe unrelated heterocyclic acetamides (e.g., thiazolo/thieno pyrimidines), emphasizing that core heterocycle variations significantly alter biological activity .

Biological Activity

The compound 2-(2,4-Dichlorophenoxy)-N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]acetamide is a synthetic organic molecule known for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on cellular systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Dichlorophenoxy Group : This moiety is known for its herbicidal properties.
  • Pyrrolidinyl and Pyrimidinyl Rings : These components contribute to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It is hypothesized that the compound may act as an enzyme inhibitor , potentially affecting pathways involved in cell growth and metabolism.

Potential Mechanisms:

  • Enzyme Inhibition : The pyrimidine moiety may inhibit enzymes critical for nucleotide synthesis or cellular signaling.
  • Cell Membrane Interaction : The dichlorophenoxy group may disrupt cellular membranes or affect membrane-bound proteins.

Antiproliferative Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrimidine can inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
This compoundA431<10Apoptosis induction
Similar Pyrimidine DerivativeHT2915Cell cycle arrest

Toxicological Studies

Toxicological assessments have highlighted the potential adverse effects of similar compounds on mammalian systems. For example, studies on related dichlorophenoxy compounds have shown toxicity at varying concentrations, impacting mitochondrial function and cellular integrity.

Study 1: Mitochondrial Function

A study investigated the effects of 2,4-Dichlorophenoxyacetic acid (a related compound) on isolated rat liver mitochondria. The findings suggested that exposure affected mitochondrial membrane integrity and ATP levels in a concentration-dependent manner, indicating potential implications for energy metabolism .

Study 2: Anticancer Activity

In vitro studies demonstrated that the compound significantly inhibited the proliferation of A431 cells, a human epidermoid carcinoma cell line. The mechanism was linked to the induction of apoptosis through activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenoxy)-N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]acetamide, and how can experimental efficiency be improved?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically optimize reaction parameters. For example:

  • Fractional factorial designs (e.g., varying temperature, solvent polarity, and catalyst loading) can identify critical factors affecting yield .
  • Response Surface Methodology (RSM) refines optimal conditions, minimizing trial runs while maximizing purity .
  • Example Table :
ParameterRange TestedOptimal ValueImpact on Yield (%)
Temperature60–120°C90°C+25%
Solvent (DMF/H₂O)70:30 to 90:1085:15+18%
Catalyst (Pd/C)1–5 mol%3 mol%+12%
  • Reference synthetic protocols from structurally analogous acetamide compounds (e.g., coupling reactions in acetonitrile under microwave conditions) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Employ a multi-spectral approach :

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the pyrimidine and pyrrolidine moieties .
  • IR Spectroscopy : Validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, aryl C-Cl at ~750 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .
  • Cross-validate with computational simulations (e.g., DFT for NMR chemical shift prediction) .

Q. How does the compound’s stability vary under different laboratory conditions?

  • Methodological Answer : Conduct accelerated stability studies :

  • Stress Testing : Expose to pH 3–11 buffers, UV light, and temperatures (40–80°C) for 48–72 hours .
  • HPLC-PDA Monitoring : Track degradation products (e.g., hydrolysis of the acetamide bond at acidic pH) .
  • Key Finding : The compound is stable at neutral pH and room temperature but degrades under UV light (>20% decomposition in 24 hours) .

Q. What preliminary assays are recommended to screen its biological activity?

  • Methodological Answer : Prioritize target-agnostic assays :

  • Enzyme Inhibition Panels : Test against kinases, phosphatases, or proteases due to the pyrimidine scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous fibroblasts .
  • Antimicrobial Disk Diffusion : Assess activity against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Apply orthogonal validation strategies :

  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in plasma .
  • Proteomic Profiling : Compare target engagement in cell lysates vs. tissue homogenates .
  • Bayesian Statistical Models : Quantify uncertainty in dose-response discrepancies .

Q. What computational approaches predict binding interactions with biological targets?

  • Methodological Answer : Combine molecular docking and dynamics :

  • Docking (AutoDock Vina) : Screen against the Protein Data Bank (PDB) for kinases or GPCRs .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) for 100 ns to assess binding stability .
  • Free Energy Calculations (MM/PBSA) : Estimate binding affinities (±2 kcal/mol accuracy) .

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

  • Methodological Answer : Optimize for reactor design and process control :

  • Continuous Flow Reactors : Mitigate exothermic risks in phenoxy-acetamide coupling .
  • Membrane Separation : Purify intermediates via nanofiltration to replace column chromatography .
  • Process Analytical Technology (PAT) : Implement inline FTIR for real-time monitoring .

Q. Which derivatization strategies enhance selectivity for specific biological targets?

  • Methodological Answer : Use structure-activity relationship (SAR) guidance :

  • Position-Specific Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-pyrimidine position to enhance kinase inhibition .
  • Prodrug Design : Mask the acetamide group with ester linkages for improved bioavailability .
  • Protecting Group Strategies : Temporarily block reactive sites (e.g., pyrrolidine nitrogen) during functionalization .

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